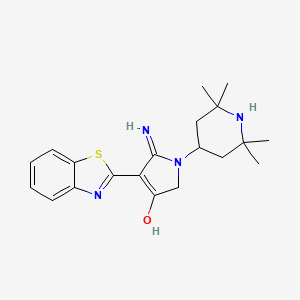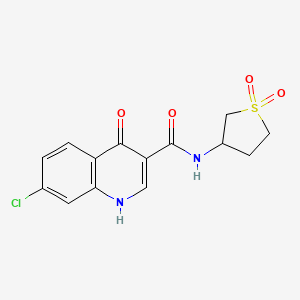![molecular formula C21H23N5O2 B14934870 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14934870.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a triazolopyridine moiety, and a butanamide chain, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the triazolopyridine moiety and the butanamide chain. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions, often using a palladium-catalyzed reaction.
Attachment of the Butanamide Chain: This final step can be accomplished through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The triazolopyridine moiety may enhance binding affinity and specificity, while the butanamide chain can influence the compound’s solubility and bioavailability. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can be compared with other indole-based compounds and triazolopyridine derivatives:
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
1H-indole-3-carboxamide: A compound with similar indole core but different functional groups.
4-(1H-indol-3-yl)butanoic acid: Another indole derivative with a butanoic acid chain instead of butanamide.
The uniqueness of this compound lies in its combination of the indole core, triazolopyridine moiety, and butanamide chain, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H23N5O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[1-(2-methoxyethyl)indol-4-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C21H23N5O2/c1-28-15-14-25-13-11-16-17(6-4-7-18(16)25)22-21(27)10-5-9-20-24-23-19-8-2-3-12-26(19)20/h2-4,6-8,11-13H,5,9-10,14-15H2,1H3,(H,22,27) |
Clé InChI |
UISONGNQNIZRPJ-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14934796.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B14934798.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B14934799.png)
![(12aS)-2-(3-hydroxypropyl)-6-(3-nitrophenyl)-6,7,12,12a-tetrahydro-3H-pyrazino[1,2-b]-carboline-1,4-quinone](/img/structure/B14934800.png)
methanone](/img/structure/B14934808.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B14934812.png)
![N-(1-methyl-1H-pyrazol-3-yl)-5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14934823.png)
![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B14934825.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B14934843.png)
![5-(5-bromothiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14934849.png)
![N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934850.png)
![N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934859.png)
